5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride 5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride
Brand Name: Vulcanchem
CAS No.: 2034573-81-2
VCID: VC2970233
InChI: InChI=1S/C7H10FN3O.ClH/c1-4-10-7(12-11-4)6-2-5(8)3-9-6;/h5-6,9H,2-3H2,1H3;1H
SMILES: CC1=NOC(=N1)C2CC(CN2)F.Cl
Molecular Formula: C7H11ClFN3O
Molecular Weight: 207.63 g/mol

5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride

CAS No.: 2034573-81-2

Cat. No.: VC2970233

Molecular Formula: C7H11ClFN3O

Molecular Weight: 207.63 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride - 2034573-81-2

Specification

CAS No. 2034573-81-2
Molecular Formula C7H11ClFN3O
Molecular Weight 207.63 g/mol
IUPAC Name 5-(4-fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole;hydrochloride
Standard InChI InChI=1S/C7H10FN3O.ClH/c1-4-10-7(12-11-4)6-2-5(8)3-9-6;/h5-6,9H,2-3H2,1H3;1H
Standard InChI Key OLMFAJRMHNGFOZ-UHFFFAOYSA-N
SMILES CC1=NOC(=N1)C2CC(CN2)F.Cl
Canonical SMILES CC1=NOC(=N1)C2CC(CN2)F.Cl

Introduction

Chemical Identity and Structure

Basic Information

5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride is characterized by the following fundamental properties:

PropertyValueSource
CAS Number2034573-81-2
Molecular FormulaC7H11ClFN3O
Molecular Weight207.63 g/mol
IUPAC Name5-(4-fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole;hydrochloride
Standard InChIInChI=1S/C7H10FN3O.ClH/c1-4-10-7(12-11-4)6-2-5(8)3-9-6;/h5-6,9H,2-3H2,1H3;1H
Standard InChIKeyOLMFAJRMHNGFOZ-UHFFFAOYSA-N
SMILESCC1=NOC(=N1)C2CC(CN2)F.Cl

Structural Analysis

The compound consists of three key structural components:

  • A 1,2,4-oxadiazole ring with a methyl substituent at position 3

  • A pyrrolidine ring with a fluorine atom at position 4

  • A hydrochloride salt form

This structural configuration creates a unique molecular framework that contributes to the compound's chemical behavior and potential biological activities. The 1,2,4-oxadiazole heterocycle is a five-membered ring containing three heteroatoms (two nitrogen atoms and one oxygen atom), which creates specific electronic properties and hydrogen-bonding capabilities.

Physical and Chemical Properties

General Physicochemical Properties

The physical and chemical properties of 5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride are important for understanding its behavior in various environments and applications. Available data from safety documentation provides some insight:

PropertyDescriptionSource
Physical StatePresumed solid at ambient conditions
AppearanceData not available
OdorData not available
pHData not available
Melting PointData not available
Boiling PointData not available
Flash PointData not available
Solubility in WaterData not available
Hazard ClassificationNo known hazard according to GHS

Stability and Reactivity

While specific stability data for 5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride is limited, oxadiazole compounds generally demonstrate good chemical stability under normal laboratory conditions. The compound should be stored in a tightly closed container in a cool, dry place to maintain its integrity.

The 1,2,4-Oxadiazole Scaffold in Medicinal Chemistry

Importance of the 1,2,4-Oxadiazole Motif

The 1,2,4-oxadiazole ring system present in the title compound is a privileged structure in medicinal chemistry due to several important characteristics:

  • It serves as an effective bioisostere for carboxylic acids, esters, and amides in drug design

  • It possesses unique hydrogen bonding properties that facilitate interactions with biological targets

  • It can enhance metabolic stability compared to other functional groups

  • It contributes to optimal pharmacokinetic properties in drug candidates

These properties make 1,2,4-oxadiazole-containing compounds attractive scaffolds for the development of bioactive molecules targeting various diseases and conditions.

Biological Activities Associated with 1,2,4-Oxadiazoles

Based on extensive research with similar oxadiazole derivatives, compounds containing the 1,2,4-oxadiazole motif have demonstrated a wide range of biological activities:

Biological ActivityReported MechanismsRepresentative Studies
AntimicrobialInhibition of bacterial cell wall synthesis; Disruption of cellular membranes
AnticancerEnzyme inhibition (e.g., kinases); Induction of apoptosis
Anti-inflammatoryInhibition of inflammatory mediators; Modulation of cytokine production
AntifungalInterference with ergosterol biosynthesis
AntioxidantFree radical scavenging; Enhancement of endogenous antioxidant systems

The specific biological activities of 5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride would depend on its unique structural features and require dedicated studies for comprehensive characterization.

Synthesis Methodologies

Amidoxime Route

This is one of the most common methods for synthesizing 1,2,4-oxadiazoles, involving the reaction of amidoximes with carboxylic acid derivatives:

  • Formation of an amidoxime intermediate

  • Reaction with an activated carboxylic acid (such as an acid chloride or using coupling agents)

  • Cyclodehydration to form the oxadiazole ring

This approach is exemplified in the synthesis of related compounds such as 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline as described in the literature .

1,3-Dipolar Cycloaddition

An alternative synthetic strategy involves 1,3-dipolar cycloaddition reactions:

  • Generation of a nitrile oxide from an appropriate precursor

  • Cycloaddition with a nitrile compound to form the oxadiazole ring

This methodology has been utilized for the synthesis of various 1,2,4-oxadiazole derivatives as demonstrated in previous research .

Proposed Synthesis Route for the Target Compound

Based on established methodologies for similar structures, a potential synthesis route for 5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride might involve:

  • Synthesis of a 4-fluoropyrrolidine-2-carboxylic acid derivative

  • Reaction with an appropriate amidoxime (acetamidoxime for the methyl group)

  • Cyclization to form the oxadiazole ring

  • Treatment with hydrogen chloride to form the hydrochloride salt

Structure-Activity Relationships

Key Structural Features

The specific structural elements of 5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride that may contribute to its biological profile include:

The Fluorine Substituent

The fluorine atom at position 4 of the pyrrolidine ring likely imparts several advantageous properties:

  • Enhanced metabolic stability by blocking potential sites of oxidative metabolism

  • Altered electronic properties affecting binding to biological targets

  • Increased lipophilicity, potentially improving membrane permeability

  • Formation of unique hydrogen bonding interactions with target proteins

The 1,2,4-Oxadiazole Core

This heterocyclic system contributes to:

  • Specific electronic distribution affecting molecular recognition

  • Hydrogen bond acceptor capabilities through nitrogen and oxygen atoms

  • Rigidity and defined spatial arrangement of substituents

  • Metabolic stability compared to other functional groups

The Methyl Substituent

The methyl group at position 3 of the oxadiazole ring:

Comparison with Related Compounds

Structural Analogs

Table 1: Comparison of 5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole hydrochloride with Related Compounds

CompoundStructural RelationshipKey DifferencesPotential Functional Implications
3-(4,4-Difluoropyrrolidin-2-yl)-5-methyl-1,2,4-oxadiazole hydrochlorideClose analogPosition of methyl group (3 vs. 5); Additional fluorine atomDifferent binding profile; Potentially altered metabolic stability
3-(4-Fluorophenyl)-5-(4-(4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octan-1-yl)-1,2,4-oxadiazoleContains same oxadiazole coreMuch more complex structure; Different fluorine substitution patternSignificantly different pharmacokinetic properties; Different target selectivity
1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dioneContains oxadiazole ringContains phenyl linker; Different substituent patternDifferent physicochemical properties; Altered biological target profile
Emergency SituationRecommended Action
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Eye ContactFlush with plenty of water for at least 15 minutes
InhalationMove to fresh air; seek medical attention if symptoms persist
IngestionWash out mouth with water; seek medical attention
FireUse dry sand, dry chemical, or alcohol-resistant foam for extinction

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